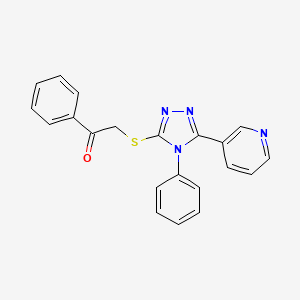
1-苯基-2-((4-苯基-5-(吡啶-3-基)-4H-1,2,4-三唑-3-基)硫代)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
科学研究应用
1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
作用机制
Target of Action
Compounds with a 1,2,4-triazole scaffold are known to have a broad range of targets due to their versatile chemical and biological properties . They are found in many marketed and investigational drugs, including antifungal drugs and pesticides, anticancer and anti-inflammatory agents, substances for treatment of microbial and viral infections, and even food intake suppressors .
Mode of Action
It is known that 1,2,4-triazole derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the active site of the target protein .
Biochemical Pathways
1,2,4-triazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
准备方法
The synthesis of 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as BF3·OEt2, and specific solvents to achieve high yields and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
相似化合物的比较
Similar compounds to 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone include other triazole derivatives, such as:
- 1-phenyl-2-(1H-1,2,4-triazol-3-yl)ethanone
- 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole
- 1-phenyl-2-(4-phenyl-1H-1,2,4-triazol-3-yl)ethanone
These compounds share similar structural features but differ in their specific substituents and overall chemical properties.
生物活性
1-Phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a triazole ring known for its potential in pharmacological applications. The following sections delve into its synthesis, biological activities, and relevant research findings.
The synthesis of 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step reactions that utilize readily available precursors. Commonly employed methods include the use of catalysts such as BF3·OEt2 and specific solvents to enhance yield and purity. The molecular formula for this compound is C21H16N4OS, with a molecular weight of 372.44 g/mol .
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 1-phenyl-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone exhibit significant antifungal and antibacterial activities. For instance, studies have shown that triazole compounds can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .
Anticancer Potential
The anticancer activity of this compound has been a focal point in recent studies. Triazole derivatives are known to interfere with cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, derivatives have been reported to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell lines such as MCF-7 .
The mechanism by which 1-phenyl-2-((4-pheny)-5-(pyridin-3-y)-4H -1,2,4-triazol -3 -yl)thio)ethanone exerts its biological effects is multifaceted. It is believed that the triazole ring facilitates interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to altered enzyme activity and modulation of gene expression related to cell growth and apoptosis .
Research Findings and Case Studies
属性
IUPAC Name |
1-phenyl-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c26-19(16-8-3-1-4-9-16)15-27-21-24-23-20(17-10-7-13-22-14-17)25(21)18-11-5-2-6-12-18/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMLBNANTPCOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














